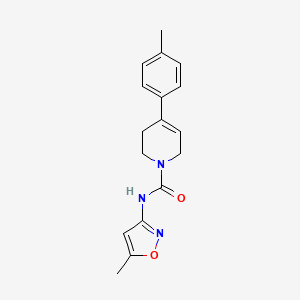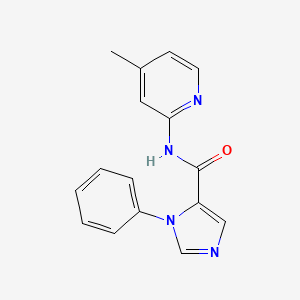
N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide, also known as MPIC, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide involves its ability to inhibit specific enzymes involved in various biological processes. For example, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide can induce DNA damage and cell death in cancer cells. N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has also been found to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the nervous system. By inhibiting AChE, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide can increase the levels of acetylcholine, which can improve cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been shown to induce DNA damage, cell cycle arrest, and apoptosis. In neurodegenerative diseases, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been found to reduce oxidative stress, inflammation, and improve cognitive function. In infectious diseases, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been shown to have antimicrobial activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition and minimal off-target effects. Another advantage is its small molecular weight, which allows for easy penetration of cells and tissues. However, one limitation is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide research. One direction is to develop more efficient synthesis methods to improve yield and purity. Another direction is to investigate the potential of N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide in combination therapy with other drugs for enhanced efficacy. Furthermore, the potential of N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide in other fields such as agriculture and material science can also be explored.
Métodos De Síntesis
The synthesis of N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide involves the reaction of 4-methyl-2-aminopyridine and 3-phenylimidazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The resulting product is then purified through column chromatography to obtain pure N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been found to exhibit potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neurodegenerative diseases, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been shown to have antimicrobial activity against various pathogens.
Propiedades
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-7-8-18-15(9-12)19-16(21)14-10-17-11-20(14)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLLKGHNQYZCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

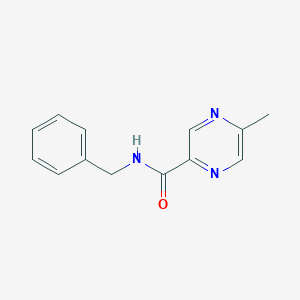
![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)
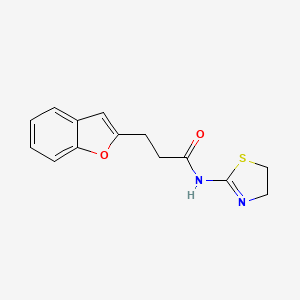
![N-[3-(benzimidazol-1-yl)propyl]-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide](/img/structure/B7454956.png)
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)
![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7454965.png)
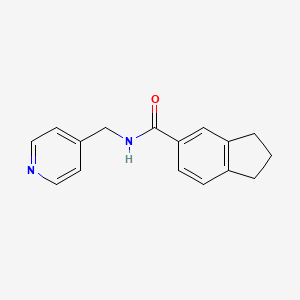
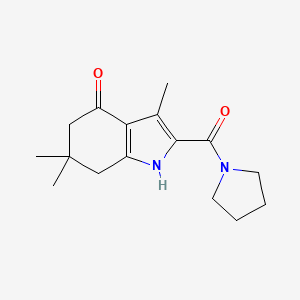
![4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7455003.png)
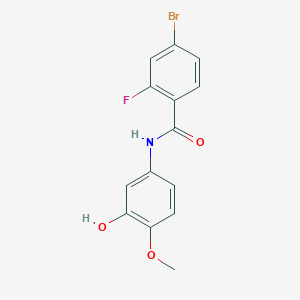
![5-Cyclopropyl-4-methyl-2-[(3-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455020.png)
![5-Cyclopropyl-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455031.png)
![N-(2,6-dimethylphenyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7455039.png)
